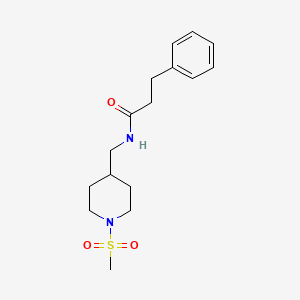

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNVDGWGGXRIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction. Starting materials such as 4-piperidone can be used, which undergoes reductive amination with methylsulfonyl chloride to introduce the methylsulfonyl group.

Attachment of the Phenylpropanamide Moiety: The intermediate piperidine derivative is then reacted with 3-phenylpropanoic acid or its derivatives. This step often involves coupling reactions facilitated by reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

Reduction: The amide bond can be reduced to form amines under specific conditions using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) can be employed.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the presence of the methylsulfonyl group could influence its biological activity, potentially leading to new therapeutic agents.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring might engage in hydrogen bonding or hydrophobic interactions, while the methylsulfonyl group could participate in polar interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs with piperidine or related heterocycles and amide functionalities (Table 1). Key differences lie in substituents, linker groups, and additional rings, which impact physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison

Key Observations and Research Findings

In contrast, the chloro substituent in may increase electrophilicity, altering reactivity.

Impact of Linker and Heterocycles :

- Compound 7e incorporates a triazole ring, which is absent in the main compound. Triazoles often improve metabolic stability and binding affinity in medicinal chemistry.

- Ethoxy linkers in 12f and 12g may enhance flexibility and solubility, whereas the rigid dienamide in 16d could limit conformational freedom.

Physicochemical Properties: Higher melting points in 12f (116.8°C) and 12g (163.6°C) suggest crystalline stability, likely due to hydrogen bonding from amide groups. The main compound’s methylsulfonyl group may further elevate melting points compared to non-sulfonated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.